(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Description
(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one, also known as 2Z-2E-3-furylprop-2-enylidene-6-hydroxy-1-benzofuran-3(2H)-one, is a heterocyclic compound with a unique chemical structure. It has been studied extensively for its potential application in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
One study describes a palladium-catalyzed tandem reaction involving yne-propargylic carbonates and boronic acids, including 2-furyl boronic acid, leading to the synthesis of benzofuran derivatives. This process involves an electrocyclization step to yield fused aromatic rings, highlighting the compound's utility in synthesizing complex aromatic structures (Wang et al., 2004).
Photochromic Properties
Another study examines the photochromic properties of furyl fulgides, which are classes of organic molecules that exhibit reversible changes in color upon exposure to light. The research investigates the structural differences between E and Z isomers of furyl fulgides and their implications for photochromic behavior, contributing to applications in data storage and high-resolution spectroscopy (Strübe et al., 2011).
Antiproliferative Activity
A study on the cytotoxic neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq. identified compounds related to the benzofuran structure. These compounds demonstrated significant antiproliferative activity on human non-small cell lung carcinoma cell lines, suggesting potential applications in cancer research (Ma et al., 2017).
Maillard Reaction Chromophores
Research into the Maillard reaction, which is a form of non-enzymatic browning involving amino acids and reducing sugars, identified chromophores related to the compound's structure. These findings have implications for understanding the chemistry behind food flavor, color, and aroma development during thermal processing (Frank & Hofmann, 2000).
Organic Synthesis and Catalysis
A study focused on flow photo-Nazarov reactions of 2-furyl vinyl ketones describes the cyclization of these compounds to produce furan-fused cyclopentanones. This demonstrates the compound's role in facilitating the synthesis of complex organic structures, particularly in light of the challenges associated with traditional Brønsted and Lewis acid-mediated cyclization methods (Ashley et al., 2018).
properties
IUPAC Name |
(2Z)-2-[(E)-3-(furan-2-yl)prop-2-enylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-14(9-10)19-13(15(12)17)5-1-3-11-4-2-8-18-11/h1-9,16H/b3-1+,13-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJFGPAYRLAJH-LFXCGDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one |
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